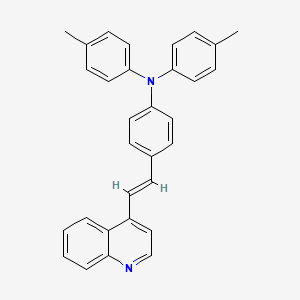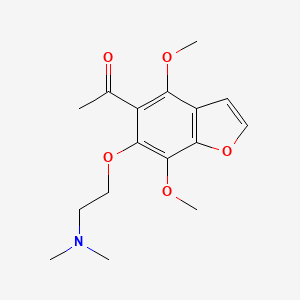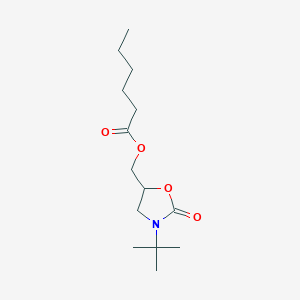
(3-Tert-butyl-2-oxo-1,3-oxazolidin-5-YL)methyl hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(tert-Butyl)-2-oxooxazolidin-5-yl)methyl hexanoate is a chemical compound that belongs to the class of oxazolidinones This compound is characterized by the presence of an oxazolidinone ring, which is a five-membered ring containing both nitrogen and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(tert-Butyl)-2-oxooxazolidin-5-yl)methyl hexanoate typically involves the formation of the oxazolidinone ring followed by esterification. One common method is the cyclization of an amino alcohol with a carbonyl compound to form the oxazolidinone ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process. The resulting oxazolidinone can then be esterified with hexanoic acid or its derivatives under acidic or basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of (3-(tert-Butyl)-2-oxooxazolidin-5-yl)methyl hexanoate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be employed to accelerate the reactions. Additionally, solvent-free or green chemistry approaches may be utilized to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(3-(tert-Butyl)-2-oxooxazolidin-5-yl)methyl hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester moiety or the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for ester substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted oxazolidinones or esters.
Aplicaciones Científicas De Investigación
(3-(tert-Butyl)-2-oxooxazolidin-5-yl)methyl hexanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-(tert-Butyl)-2-oxooxazolidin-5-yl)methyl hexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring can form hydrogen bonds or electrostatic interactions with active sites, inhibiting enzyme activity or modulating receptor function. The tert-butyl group and hexanoate ester moiety may enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine): Another compound with a tert-butyl group and a heterocyclic ring.
Oxazole derivatives: Compounds with a similar five-membered ring structure containing nitrogen and oxygen atoms.
Uniqueness
(3-(tert-Butyl)-2-oxooxazolidin-5-yl)methyl hexanoate is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
93462-84-1 |
|---|---|
Fórmula molecular |
C14H25NO4 |
Peso molecular |
271.35 g/mol |
Nombre IUPAC |
(3-tert-butyl-2-oxo-1,3-oxazolidin-5-yl)methyl hexanoate |
InChI |
InChI=1S/C14H25NO4/c1-5-6-7-8-12(16)18-10-11-9-15(13(17)19-11)14(2,3)4/h11H,5-10H2,1-4H3 |
Clave InChI |
NJOCYWBZBKWZNA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)OCC1CN(C(=O)O1)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(Dicyclohexylphosphino)-[1,1'-biphenyl]-2,2'-diol](/img/structure/B12894018.png)

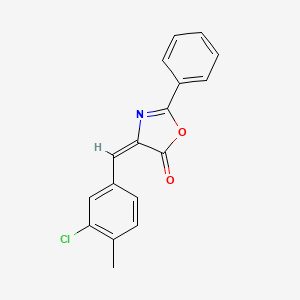
![4-(3-(2-Methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B12894028.png)
![(R)-Dicyclohexyl(2'-(di-p-tolylphosphino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12894030.png)

![2-(Difluoromethoxy)-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B12894049.png)
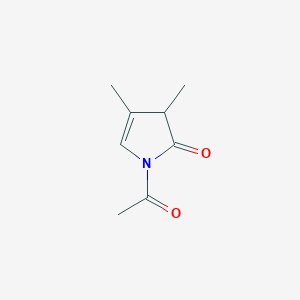
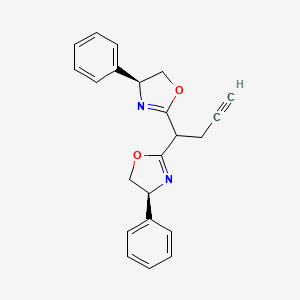

![4-(Propylsulfanyl)-2h-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12894081.png)
